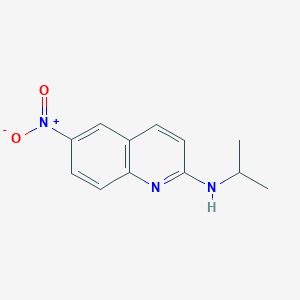

Isopropyl(6-nitroquinolin-2-yl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

6-nitro-N-propan-2-ylquinolin-2-amine |

InChI |

InChI=1S/C12H13N3O2/c1-8(2)13-12-6-3-9-7-10(15(16)17)4-5-11(9)14-12/h3-8H,1-2H3,(H,13,14) |

InChI Key |

UXPDSCCBGNYNOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Isopropyl 6 Nitroquinolin 2 Yl Amine and Analogous Structures

Classical and Modern Synthetic Approaches to Nitroquinoline Precursors

The initial and critical phase in the synthesis of the target compound involves the construction of the nitro-substituted quinoline (B57606) ring system. This is achieved through classical cyclization reactions followed or preceded by nitration.

Skraup-Doebner-Miller Type Reactions for Quinoline Ring Formation

The Skraup-Doebner-Miller reaction and its variations are cornerstone methods for the synthesis of the quinoline ring. These reactions involve the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound, or precursors that generate such a species in situ, under acidic conditions. wikipedia.orgnih.gov

The general mechanism of the Doebner-Miller reaction, a variation of the Skraup synthesis, is a subject of some debate but is thought to proceed through a series of key steps. wikipedia.orgnih.govillinois.edu Initially, a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound occurs. wikipedia.org This is followed by a fragmentation-recombination mechanism, leading to a conjugated imine. wikipedia.org A subsequent nucleophilic attack by a second aniline molecule, followed by cyclization, dehydration, and aromatization, ultimately yields the quinoline ring. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.orgresearchgate.net

In the context of synthesizing nitroquinoline precursors, a nitro-substituted aniline, such as 4-nitroaniline (B120555), is often used as the starting material. For example, the reaction of 4-nitroaniline with crotonaldehyde (B89634) in the presence of a strong acid like hydrochloric acid can yield 2-methyl-6-nitroquinoline. nih.gov

Table 1: Examples of Skraup-Doebner-Miller Type Reactions for Nitroquinoline Synthesis

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4-nitroaniline | Crotonaldehyde | conc. HCl, reflux | 2-methyl-6-nitroquinoline | 47 | nih.gov |

| 4-nitroaniline | Crotonaldehyde | Fe₃O₄@SiO₂, conc. HCl, reflux | 2-methyl-6-nitroquinoline | 81 | nih.gov |

| m-toluidine | Glycerol, Nitrobenzene | H₂SO₄ | 7-methyl-8-nitroquinoline | - | iipseries.org |

Note: Yields can vary significantly based on specific reaction conditions and purification methods.

Direct Nitration Strategies for Introducing Nitro Groups

Direct nitration of the pre-formed quinoline ring is another common strategy to introduce the nitro group. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the substituents already present on the quinoline ring. researchgate.net

Nitration of quinoline itself typically occurs at the 5- and 8-positions. However, the presence of activating or deactivating groups can direct the incoming nitro group to other positions. For quinoline N-oxides, nitration often proceeds at the 4- or 8-positions under mixed acid conditions. rsc.org More modern, metal-free methods have been developed for the regioselective nitration of quinoline N-oxides at the 3-position using reagents like tert-butyl nitrite. rsc.org

For instance, the nitration of 1,2,3,4-tetrahydroquinoline, a reduced form of quinoline, can lead to different isomers depending on whether the amino group is protected. researchgate.net Nitration of N-protected tetrahydroquinolines can achieve high regioselectivity for the 6-position. researchgate.net

Recent advancements have also explored the use of promoters like Fe(NO₃)₃·9H₂O for the regioselective nitration of quinoline derivatives. acs.org Additionally, dearomatization-rearomatization strategies are being developed for the meta-nitration of quinolines. nih.govacs.orgacs.org

Amination Strategies for Nitroquinoline Systems

Once the nitroquinoline precursor is obtained, the next critical step is the introduction of the amino group. For a compound like Isopropyl(6-nitroquinolin-2-yl)amine, this involves the substitution of a hydrogen atom on the electron-deficient nitroquinoline ring.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) on Electron-Deficient Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroquinolines. wikipedia.org This reaction allows for the formal substitution of a hydrogen atom with a nucleophile. wikipedia.orgnih.gov The nitro group plays a crucial role in activating the aromatic ring towards nucleophilic attack. nih.gov

The VNS reaction typically involves the reaction of a nitroaromatic compound with a nucleophile that possesses a leaving group on the nucleophilic atom. organic-chemistry.orgkuleuven.be The reaction proceeds much faster than conventional nucleophilic aromatic substitution of halogens in similarly activated positions. kuleuven.be

The mechanism of the VNS reaction begins with the nucleophilic addition of a carbanion, or another suitable nucleophile, to an electron-deficient carbon atom of the nitroaromatic ring. nih.govorganic-chemistry.org This initial attack is a fast and reversible process that leads to the formation of a negatively charged intermediate known as a Meisenheimer adduct or σ-complex. nih.goviupac.org

The negative charge in the Meisenheimer adduct is stabilized by delocalization, primarily by the electron-withdrawing nitro group. nih.gov The counter-ion of the nucleophile, often a potassium cation, is thought to interact with the negatively charged oxygen atoms of the nitro group, potentially influencing the regioselectivity of the attack. nih.gov To restore aromaticity, the Meisenheimer adduct undergoes a subsequent elimination step. In the case of VNS, this involves the base-induced elimination of a leaving group from the nucleophile and a hydrogen atom from the aromatic ring. organic-chemistry.orgkuleuven.be

The regioselectivity and rate of the VNS reaction are significantly influenced by the nature and position of substituents on the nitroquinoline ring. nih.govlumenlearning.com Electron-withdrawing groups generally enhance the electrophilicity of the aromatic ring, thereby accelerating the initial nucleophilic attack. lumenlearning.com Conversely, electron-donating groups can decrease the reaction rate. lumenlearning.com

Steric hindrance also plays a critical role. Bulky substituents on either the nitroquinoline ring or the nucleophile can affect the site of nucleophilic attack. nih.gov For instance, in the amination of a nitroquinoline with a bulky nucleophile like 9H-carbazole, the regiochemistry of the substitution was observed to be influenced by the interaction of the potassium counter-ion with the nitro group, directing the nucleophile to a less sterically hindered position. nih.gov

In cases of substituted nitroarenes, the position of the substituent relative to the nitro group dictates the possible products. For 4-substituted nitroarenes, VNS typically occurs ortho to the nitro group. organic-chemistry.org For 2- and 3-substituted nitroarenes, mixtures of ortho and para substitution products are often observed. organic-chemistry.org The presence of other functional groups can also lead to competing reactions, such as the aromatic nucleophilic substitution of a halogen (SNAr) if a halogen atom is present in an activated position. nih.gov However, VNS is often kinetically favored over SNAr. nih.gov

Considerations for Double VNS Substitution

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for C-H functionalization in electron-deficient aromatic systems like nitroquinolines. nih.gov The reaction proceeds through the attack of a nucleophile to form a σH-adduct, followed by the elimination of a hydrogen atom to restore aromaticity. nih.gov

However, the possibility of double VNS substitution exists, where a second nucleophilic attack occurs on the already substituted ring. This can be an unexpected side reaction. For instance, in the synthesis of a related compound, the reaction of an isopropyl-substituted nitroquinoline with potassium 9H-carbazol-9-ide unexpectedly yielded a product of double VNS substitution. nih.gov This highlights a key consideration in planning VNS reactions: the potential for multiple substitutions, especially when using an excess of the nucleophile or when the initial product remains sufficiently activated for a second attack. The steric hindrance around the potential reaction sites and the electronic properties of the substituents play a crucial role in determining the likelihood of single versus double substitution. acs.org

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitroquinolines

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring that is activated by electron-withdrawing groups and contains a good leaving group, typically a halogen. youtube.com In the context of synthesizing this compound, this method is highly relevant. The synthesis often starts with a halogenated nitroquinoline, such as 2-chloro-6-nitroquinoline. The nitro group strongly activates the quinoline ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack. nih.govyoutube.com

The reaction with isopropylamine (B41738) would proceed via an addition-elimination mechanism. The amine attacks the carbon bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com Subsequently, the leaving group (e.g., chloride) is expelled, restoring the aromaticity of the quinoline ring and yielding the desired N-substituted product. youtube.com The efficiency of this reaction is influenced by the nature of the leaving group (F > Cl > Br > I is a typical reactivity order in SNAr), the solvent, and the reaction temperature. researchgate.net

For example, the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a related structure, was achieved through the reaction of 6-bromo-4-chloro-3-nitroquinoline (B1343797) with 2-(4-aminophenyl)-2-methylpropanenitrile. researchgate.net This demonstrates the successful application of the SNAr strategy in constructing complex quinoline derivatives.

Reductive Amination Approaches for Nitro to Amino Group Conversion

Reductive amination is a versatile method for forming C-N bonds and is particularly useful for converting a nitro group into an amino group, which can then be further functionalized. This process typically involves two main steps: the reduction of a nitro group to a primary amine, followed by the reaction of this amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent to form a more substituted amine. wikipedia.orgfrontiersin.org

In the synthesis of compounds related to this compound, a nitroquinoline precursor can be reduced to the corresponding aminoquinoline. nih.gov A common and effective method for this reduction is the use of stannous chloride (SnCl2) in the presence of an acid, such as hydrochloric acid. nih.gov This method is known to be mild and tolerates a variety of functional groups. nih.gov

Once the aminoquinoline is formed, it can undergo reductive amination with acetone (B3395972) (the carbonyl equivalent for the isopropyl group) to introduce the isopropyl moiety. This reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the final secondary amine. wikipedia.org Various reducing agents can be employed for this step, including sodium borohydride (B1222165) and catalytic hydrogenation. wikipedia.orgfrontiersin.org This two-step sequence provides a reliable route to N-alkylated aminoquinolines.

Introduction and Modification of the Isopropyl Moiety

The isopropyl group can be introduced either during the initial construction of the quinoline ring or as a final modification step.

Strategies for Incorporating Isopropyl Groups during Quinoline Synthesis

Several classical methods for quinoline synthesis, such as the Skraup-Doebner-Miller reaction, can be adapted to incorporate an isopropyl group from the outset. nih.govresearchgate.net These methods typically involve the condensation of an aniline with α,β-unsaturated carbonyl compounds or their precursors. pharmaguideline.com By using a starting material that already contains an isopropyl group, either on the aniline or the carbonyl component, the final quinoline structure will bear the desired substituent. For example, a substituted aniline could be reacted with an α,β-unsaturated ketone derived from a compound containing an isopropyl group.

Another approach involves the use of modern catalytic methods, such as transition-metal-catalyzed annulation reactions, which offer a high degree of control over the substitution pattern of the resulting quinoline. mdpi.com

Post-Synthetic Derivatization of Aminoquinolines with Isopropyl Fragments

Post-synthetic modification is a powerful strategy that allows for the late-stage introduction of functional groups onto a pre-formed molecular scaffold. rsc.org In the context of this compound synthesis, this would typically involve the reaction of a 2-amino-6-nitroquinoline with a reagent that provides the isopropyl group.

One common method is direct alkylation using an isopropyl halide (e.g., 2-bromopropane). However, this can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts. A more controlled approach is reductive amination, as described previously, where the 2-amino-6-nitroquinoline is reacted with acetone in the presence of a reducing agent. nih.govrsc.org This method is generally high-yielding and avoids the issue of multiple alkylations. nih.gov

Peptide coupling reagents can also be utilized for post-synthetic modification, particularly when attaching more complex fragments. rsc.org While not directly applicable to introducing a simple isopropyl group, this methodology highlights the broad scope of post-synthetic modifications available for complex molecules.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and environmental impact. Key parameters that are often varied include temperature, reaction time, solvent, catalyst, and the stoichiometry of the reactants.

In SNAr reactions, for instance, the choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cationic portion of the intermediate Meisenheimer complex without strongly solvating the nucleophile, thus increasing its reactivity. youtube.com The reaction temperature is another critical factor; while higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts. youtube.com

For reductive amination, the choice of reducing agent and the pH of the reaction medium are important. The pH must be carefully controlled to facilitate imine formation without protonating the amine nucleophile, which would render it unreactive. wikipedia.org

A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the effects of multiple variables and identify the optimal set of conditions.

Green Chemistry Principles in Quinoline Synthesistandfonline.comresearchgate.net

The application of green chemistry principles to the synthesis of quinolines and their derivatives has become a significant focus in chemical research, driven by the need for more environmentally benign and sustainable manufacturing processes. Traditional methods for synthesizing the quinoline scaffold, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often involve harsh conditions, hazardous reagents, and the generation of significant waste. ijpsjournal.comacs.orgrsc.org Green chemistry offers a framework to address these challenges by promoting the use of safer solvents, maximizing the incorporation of all materials used in the process into the final product (atom economy), and exploring alternative energy sources and catalytic systems, including biocatalysis. tandfonline.comresearchgate.net

Solvent Selection and Minimizationtandfonline.comresearchgate.net

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. In quinoline synthesis, this has led to the exploration of greener alternatives to conventional organic solvents, as well as the development of solvent-free reaction conditions. tandfonline.comresearchgate.net

Water and ethanol (B145695) are among the most utilized green solvents for quinoline synthesis due to their low toxicity, availability, and minimal environmental impact. tandfonline.comresearchgate.net For instance, a one-pot, three-component synthesis of pyrimido[4,5-b]quinolones has been successfully carried out in water at 90°C. tandfonline.com Similarly, ethanol and ethanol-water mixtures have been employed as reaction media for the synthesis of various quinoline derivatives, such as spiro-quinolines. tandfonline.com

Ionic liquids (ILs) and deep eutectic solvents (DESs) have also emerged as promising green solvents for quinoline synthesis. tandfonline.comijpsjournal.com ILs are salts with low melting points that can act as both solvents and catalysts, while DESs are mixtures of hydrogen bond donors and acceptors with a melting point lower than either of the individual components. tandfonline.comijpsjournal.com These solvents offer advantages such as low volatility, thermal stability, and recyclability. du.edu.eg

The following interactive table provides a comparative overview of various green solvents used in the synthesis of quinoline derivatives.

| Solvent System | Reaction Type | Advantages |

| Water | Multi-component reactions | Non-toxic, readily available, environmentally benign. tandfonline.com |

| Ethanol / Ethanol-water | Condensation reactions | Biodegradable, low toxicity, good solvent for many organic compounds. tandfonline.com |

| Ionic Liquids (e.g., [Bmim]BF4) | Doebner reaction | Recyclable, can act as both solvent and catalyst, thermally stable. ijpsjournal.comnih.gov |

| Deep Eutectic Solvents (DESs) | General quinoline synthesis | Biodegradable, low cost, easy to prepare. tandfonline.comijpsjournal.com |

An even more environmentally friendly approach is the complete elimination of solvents. researchgate.net Solvent-free, or neat, reactions offer several benefits, including reduced waste, lower costs, and often, shorter reaction times and simpler work-up procedures. researchgate.net The Friedländer annulation, for example, has been successfully performed under solvent-free conditions using nanocatalysts. nih.gov In one instance, the reaction of 2-aminoaryl ketones with 1,3-dicarbonyl compounds to produce polysubstituted quinolines was achieved with high yields at 90°C without any solvent. nih.gov Another approach involves grinding-assisted reactions, where mechanical energy is used to initiate reactions between solid reactants in the absence of a solvent. tandfonline.com

Atom Economy Considerationsbenthamdirect.com

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.gov Traditional named reactions for quinoline synthesis are being re-evaluated and modified to improve their atom economy.

Multi-component reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, with all or most of the atoms from the starting materials being incorporated into the final structure. nih.gov The Povarov reaction, an example of an MCR used for synthesizing tetrahydroquinolines, is considered an atom-economical process. nih.gov

The following table highlights the atom economy considerations in various quinoline synthesis methodologies.

| Synthesis Method | General Atom Economy | Notes |

| Friedländer Synthesis | Generally high | A condensation reaction where the main byproduct is water. rsc.org Electrochemical methods can further improve sustainability. rsc.org |

| Doebner-von Miller Reaction | Variable | Can have lower atom economy due to the in situ formation of α,β-unsaturated carbonyl compounds and potential side reactions. nih.govwikipedia.org |

| Povarov Reaction (MCR) | High | An aza-Diels-Alder reaction that efficiently combines an amine, an aldehyde, and an activated alkene. nih.gov |

| Metal-free protocols | Often high | Reactions mediated by iodine or other non-metal catalysts can achieve high atom efficiency by minimizing waste. nih.gov |

Efforts to enhance atom economy also include the development of catalytic systems that enable more efficient bond formation and reduce the need for stoichiometric reagents that end up as waste. For example, a highly atom-economical, one-pot aerobic process for synthesizing functionalized quinolines from 2-aminobenzyl alcohol and alcohols has been developed using a simple base catalyst. tandfonline.com

Enzymatic Synthesis Pathways (if applicable to quinolines)benthamdirect.com

The use of enzymes as catalysts (biocatalysis) in organic synthesis is a rapidly growing area of green chemistry. ijpsjournal.com Enzymes offer several advantages over traditional chemical catalysts, including high specificity, mild reaction conditions (often at room temperature and neutral pH), and biodegradability. researchgate.net

While the enzymatic synthesis of the core quinoline structure is an emerging field, several biocatalytic approaches have been developed for the synthesis and modification of quinoline derivatives. ijpsjournal.com

Lipase-Catalyzed Reactions: Lipases, which are known for their versatility, have been used to catalyze reactions that can be steps in a quinoline synthesis pathway, such as aldol (B89426) reactions and Michael additions. researchgate.net

α-Amylase Catalyzed Synthesis: The enzyme α-amylase has been reported to catalyze the one-pot domino aza-Michael/Aldol/aromatization reactions of 2-aminobenzaldehydes with α,β-unsaturated carbonyls to yield substituted quinolines. researchgate.net

Nitroreductase-Based Systems: A photoenzymatic system using a nitroreductase has been developed for the synthesis of N-heterocycles, including quinolines. researchgate.net This system can efficiently catalyze the chemoselective reduction of a nitro group to an amine, which can then undergo intramolecular condensation to form the quinoline ring. researchgate.net

Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP): Researchers have developed enzymatic strategies for the synthesis of quinolines and 2-quinolones. nih.govacs.org Monoamine oxidase (MAO-N) biocatalysts have been used for the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding aromatic quinoline derivatives. nih.govacs.org

The development of new enzymes and the engineering of existing ones hold significant promise for the future of green quinoline synthesis, offering pathways that are both efficient and environmentally responsible. ijpsjournal.com

Chemical Reactivity and Derivatization Strategies

Reactivity Profile of the Nitro Group in the Quinoline (B57606) System

The presence of a nitro group at the 6-position significantly influences the electronic properties and reactivity of the quinoline scaffold.

The nitro group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, and more importantly for synthetic applications, it activates the quinoline ring for nucleophilic attack. nih.gov This activation is a consequence of the reduction in electron density on the ring, making it more susceptible to attack by nucleophiles. The activation is particularly pronounced at positions ortho and para to the nitro group. In the case of Isopropyl(6-nitroquinolin-2-yl)amine, the nitro group at C-6 would facilitate nucleophilic substitution at C-5 and C-7. This enhanced reactivity is a cornerstone for the introduction of various functional groups onto the quinoline core.

One important reaction that leverages this activation is the vicarious nucleophilic substitution (VNS) of hydrogen. nih.gov This reaction allows for the direct amination of nitroquinoline derivatives, where a nucleophile can displace a hydrogen atom, typically at a position ortho or para to the nitro group. nih.gov

The nitro group on the quinoline ring can be converted to a nitroso group through various chemical transformations. This conversion is a key step in several synthetic pathways and can occur via reduction or through reactions with specific reagents.

One documented mechanism involves the vicarious nucleophilic substitution (VNS) reaction, where the process can lead to the formation of a nitroso derivative. nih.gov For instance, the reaction of a nitroquinoline with a nucleophile can result in a product where the nitro group is converted to a nitroso group. nih.gov This transformation is significant as it introduces a new functional group with distinct chemical properties.

Another pathway for nitro-nitroso conversion involves the action of reactive nitrogen oxygen species (RNOS). nih.gov For example, conditions that generate N₂O₃ can lead to the formation of N-nitroso compounds from amino-substituted quinolines. nih.gov While this example pertains to the amino group, it highlights the potential for reactive nitrogen species to effect transformations on nitrogen-containing functional groups within the quinoline system.

Reduction of the nitro group can also proceed stepwise, with the nitroso compound being a key intermediate in the pathway to the corresponding amine. mdpi.com The choice of reducing agent and reaction conditions determines the extent of reduction. For example, dissolving metal reductions involve sequential electron transfer and protonation steps to convert the nitro group to an amine, with the nitroso species as a transient intermediate. mdpi.com

Reactivity of the Quinoline Nitrogen Atom and Ring System

The quinoline ring system itself possesses a rich and varied reactivity. The nitrogen atom at position 1 is basic and can be protonated to form quinolinium salts. uop.edu.pk This basicity is a key feature, influencing the molecule's solubility and its interaction with biological systems. The lone pair of electrons on the nitrogen atom also allows it to act as a nucleophile, participating in reactions with electrophiles.

The quinoline ring can undergo both electrophilic and nucleophilic substitution reactions. Electrophilic substitution typically occurs on the benzene (B151609) ring portion of the molecule, at positions 5 and 8, as the pyridine (B92270) ring is deactivated by the nitrogen atom. uop.edu.pkscribd.com Conversely, nucleophilic substitution is favored on the pyridine ring, at positions 2 and 4. uop.edu.pk The presence of the nitro group at position 6 further influences this reactivity, deactivating the benzene ring towards electrophiles and activating it towards nucleophiles.

Functional Group Interconversions of the Amino Moiety

The secondary isopropylamino group at the 2-position of the quinoline ring is a versatile handle for further chemical modifications. This amino group can undergo a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives.

One of the most fundamental reactions of the amino group is its potential for further substitution. The hydrogen on the secondary amine can be replaced by other alkyl or aryl groups. Additionally, the amino group can be acylated to form amides, or it can react with sulfonyl chlorides to produce sulfonamides. These transformations can significantly alter the electronic and steric properties of the molecule, which can be useful for modulating its biological activity.

The amino group can also be a precursor for other functional groups. For example, it can be converted into a nitroso group through nitrosation reactions. nih.gov Furthermore, under specific conditions, the amino group could potentially be removed or replaced through diazotization followed by substitution reactions, although this would be a more challenging transformation on a heterocyclic system.

The synthesis of related 2-aminoquinolines can be achieved through various methods, including Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions, and reductive amination, providing access to a wide array of precursors for further functionalization. eurekaselect.com

Derivatization for Advanced Chemical Probes and Conjugates

The structural features of this compound make it an attractive scaffold for the development of advanced chemical probes and conjugates. Chemical probes are small molecules used to study biological systems, and their design often involves the incorporation of reporter groups such as fluorophores, biotin (B1667282), or photoaffinity labels. mdpi.com

The amino group provides a convenient point of attachment for such reporter groups. For instance, a fluorescent dye could be coupled to the amino group to create a fluorescent probe for biological imaging. chemimpex.com Similarly, biotin could be attached to enable affinity-based purification of target proteins. The synthesis of such probes often involves standard coupling chemistries, such as amide bond formation.

The quinoline scaffold itself has been utilized in the development of fluorescent probes. chemimpex.com The inherent fluorescence of some quinoline derivatives can be modulated by their local environment, making them useful as sensors. Derivatization of the quinoline ring, for example through nucleophilic substitution activated by the nitro group, could be employed to fine-tune the photophysical properties of the resulting probes.

The development of such chemical probes from this compound would enable detailed studies of its interactions with biological targets and could help to elucidate its mechanism of action in various biological contexts.

Potential for Coordination Chemistry with Metal Centers

The quinoline scaffold, particularly with nitrogen and oxygen-containing substituents, is well-known for its ability to coordinate with a variety of metal ions. mdpi.commdpi.com The nitrogen atom of the quinoline ring and the nitrogen of the amino group in this compound can act as Lewis bases, donating their lone pairs of electrons to form coordinate bonds with metal centers. The oxygen atoms of the nitro group could also potentially participate in metal coordination. mdpi.com

The formation of metal complexes can significantly alter the properties of the parent molecule. For example, metal coordination can enhance the biological activity of quinoline derivatives. mdpi.com The geometry and electronic structure of the resulting metal complexes would depend on the nature of the metal ion, the coordination environment, and the specific binding sites on the ligand.

The presence of both a quinoline nitrogen and an exocyclic amino nitrogen offers the potential for the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal ion. The nitro group could either be directly involved in coordination or influence the coordinating ability of the other donor atoms through its electronic effects. The study of the coordination chemistry of this compound could lead to the development of new metal-based therapeutics or catalysts. mdpi.com For instance, 8-hydroxyquinoline (B1678124) derivatives are known to act as bidentate chelators for metal ions like Cu(II) and Zn(II). mdpi.com

Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous determination of its elemental composition. mdpi.com For Isopropyl(6-nitroquinolin-2-yl)amine (Molecular Formula: C₁₂H₁₃N₃O₂), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. Techniques like time-of-flight (TOF) or Orbitrap mass analyzers provide the necessary mass accuracy, often below 5 parts per million (ppm), to confirm the presence and number of carbon, hydrogen, nitrogen, and oxygen atoms. mdpi.comresearchgate.net This method is crucial for confirming that a synthesized sample corresponds to the correct chemical formula, C₁₂H₁₃N₃O₂. researchgate.net

Table 1: Expected HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Monoisotopic Mass | 231.1008 u |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 232.1081 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique ideal for assessing the purity of volatile and thermally stable compounds and confirming their identity. In this method, the sample is vaporized and separated based on its boiling point and interactions within a capillary column (GC). The separated components then enter the mass spectrometer, which serves as a detector.

For this compound, GC would yield a chromatogram with a primary peak corresponding to the compound, and its retention time would be a characteristic property under specific analytical conditions. Any additional peaks would indicate the presence of impurities. The mass spectrometer records a mass spectrum for the main peak, showing the molecular ion ([M]⁺) and a unique fragmentation pattern. This pattern, which results from the breakdown of the molecule upon electron ionization, acts as a molecular fingerprint, confirming the compound's identity. researchgate.net The fragmentation of related amino-nitro quinoline (B57606) compounds often involves characteristic losses that can be used for structural confirmation. nist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. researchgate.net Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies, providing a "fingerprint" of the molecule's covalent bonds. nih.gov

For this compound, key vibrational modes would include:

N-H Stretching: A moderate absorption in the IR spectrum, typically around 3300-3500 cm⁻¹, is characteristic of the secondary amine. docbrown.info

Aromatic C-H Stretching: Peaks observed just above 3000 cm⁻¹ correspond to the C-H bonds of the quinoline ring system.

Aliphatic C-H Stretching: Strong absorptions in the 2850-2970 cm⁻¹ region arise from the C-H bonds of the isopropyl group. docbrown.info

C=C and C=N Stretching: Vibrations within the quinoline aromatic ring typically appear in the 1450-1620 cm⁻¹ region.

NO₂ Stretching: The nitro group is characterized by two strong, distinct stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. spectroscopyonline.com

C-N Stretching: The stretching vibration for the C-N bond of the isopropylamino group is expected in the 1250-1020 cm⁻¹ range. docbrown.info

Raman spectroscopy provides complementary information, particularly for the symmetric and non-polar bonds of the quinoline ring system. researchgate.netnsf.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | ~3300-3500 |

| Aromatic Ring | C-H Stretch | ~3000-3100 |

| Isopropyl Group | C-H Stretch | ~2850-2970 |

| Aromatic Ring | C=C / C=N Stretch | ~1450-1620 |

| Nitro Group | Asymmetric NO₂ Stretch | ~1500-1570 |

| Nitro Group | Symmetric NO₂ Stretch | ~1300-1370 |

| Amine | C-N Stretch | ~1020-1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the exact connectivity of atoms can be determined. uncw.edu

The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. researchgate.net For this compound, distinct signals are expected for the aromatic protons on the quinoline ring, the protons of the isopropyl group, and the amine proton.

Aromatic Protons: The protons on the quinoline ring will appear in the downfield region (typically δ 7.0-9.0 ppm). The electron-withdrawing nitro group at C6 will significantly deshield adjacent protons (H-5 and H-7), shifting them further downfield. tsijournals.com The isopropylamino group at C2 will influence the chemical shifts of H-3 and H-4.

Isopropyl Protons: The isopropyl group will show a characteristic pattern: a septet for the single CH proton (coupled to the six methyl protons) and a doublet for the six equivalent methyl (CH₃) protons (coupled to the single CH proton). chemicalbook.comdocbrown.info

Amine Proton: The N-H proton typically appears as a broad singlet, though its chemical shift can vary depending on solvent and concentration.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.8 - 7.2 | Doublet (d) | ~8.5 - 9.5 |

| H-4 | ~7.8 - 8.1 | Doublet (d) | ~8.5 - 9.5 |

| H-5 | ~8.5 - 8.8 | Doublet (d) | ~9.0 - 9.5 |

| H-7 | ~8.2 - 8.5 | Doublet of Doublets (dd) | J ≈ 9.0, 2.5 |

| H-8 | ~7.9 - 8.2 | Doublet (d) | ~9.0 - 9.5 |

| -NH- | Variable (~5.0 - 6.0) | Broad Singlet (br s) | - |

| -CH-(CH₃)₂ | ~4.0 - 4.5 | Septet | ~6.0 - 7.0 |

| -CH(CH₃)₂ | ~1.2 - 1.4 | Doublet (d) | ~6.0 - 7.0 |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. hw.ac.uk The molecule this compound contains 12 unique carbon atoms.

The chemical shifts are influenced by shielding and deshielding effects from the substituents. libretexts.org

Shielding: The electron-donating isopropylamino group increases the electron density (shielding) at ortho and para carbons of the quinoline ring system, causing their signals to shift upfield (to a lower δ value). mdpi.com

Deshielding: The electron-withdrawing nitro group decreases electron density (deshielding) on the carbons of the quinoline ring, especially the carbon to which it is attached (C6) and those ortho and para to it, shifting their signals downfield (to a higher δ value). hw.ac.uk The electronegative nitrogen atom within the quinoline ring also has a significant deshielding effect on adjacent carbons (C2 and C8a). researchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts and Shielding Influences

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influence(s) |

| C2 | ~158 - 162 | Attached to N (ring) and N (amine); Deshielded |

| C3 | ~108 - 112 | Shielded by amino group |

| C4 | ~135 - 140 | Deshielded |

| C4a | ~122 - 126 | - |

| C5 | ~120 - 124 | Deshielded by nitro group |

| C6 | ~145 - 150 | Attached to NO₂; Strongly Deshielded |

| C7 | ~125 - 130 | Deshielded by nitro group |

| C8 | ~118 - 122 | - |

| C8a | ~148 - 152 | Attached to N (ring); Deshielded |

| -CH-(CH₃)₂ | ~45 - 50 | Aliphatic, attached to N |

| -CH(CH₃)₂ | ~22 - 25 | Aliphatic |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful suite of techniques used to determine the chemical structure of molecules by identifying through-bond and through-space correlations between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. For this compound, COSY would be instrumental in confirming the connectivity within the isopropyl group (methine proton coupled to the two methyl groups) and establishing the relationships between adjacent protons on the quinoline ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to heteronuclei, most commonly carbon-13 (¹³C). An HMQC or HSQC spectrum of the target compound would allow for the unambiguous assignment of each proton signal to its attached carbon atom in both the quinoline core and the isopropyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for assembling the complete molecular framework. For instance, it would show correlations from the isopropyl methine proton to the nitrogen-bearing C2 carbon of the quinoline ring, and from the NH proton to carbons C2 and C3, definitively establishing the connection point of the isopropylamine (B41738) group. It would also help in assigning the quaternary carbons of the quinoline ring by observing correlations from nearby protons.

A hypothetical data table for 2D NMR correlations is presented below to illustrate how such data would be organized.

| Proton (¹H) Signal | Correlated Proton (¹H) - COSY | Correlated Carbon (¹³C) - HMQC/HSQC | Correlated Carbons (¹³C) - HMBC |

| H-3 | H-4 | C-3 | C-2, C-4, C-4a |

| H-4 | H-3 | C-4 | C-3, C-4a, C-5 |

| H-5 | H-7 (meta-coupling) | C-5 | C-4, C-6, C-8a |

| H-7 | H-5, H-8 | C-7 | C-5, C-8, C-8a |

| H-8 | H-7 | C-8 | C-6, C-7, C-8a |

| NH | CH (isopropyl) | - | C-2, CH (isopropyl) |

| CH (isopropyl) | NH, CH₃ (isopropyl) | CH (isopropyl) | C-2, CH₃ (isopropyl) |

| CH₃ (isopropyl) | CH (isopropyl) | CH₃ (isopropyl) | CH (isopropyl) |

Note: This table is illustrative and does not represent actual experimental data.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic quinoline system and potentially n-π* transitions involving the nitro group and the nitrogen atoms of the quinoline ring. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, would likely lead to charge-transfer bands, influencing the wavelength and intensity of the absorptions. Analysis of the absorption maxima (λmax) helps in understanding the electronic structure of the conjugated system.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. sigmaaldrich.com An SCXRD analysis of a suitable crystal of this compound would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, confirming its absolute structure.

From the crystallographic data, the precise geometry of the molecule could be analyzed. This includes the planarity of the quinoline ring system and the conformation of the isopropyl group relative to the ring. Key parameters such as the C-N-C bond angle of the amine linkage and the torsion angle describing the orientation of the nitro group with respect to the aromatic ring would be determined.

SCXRD also reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. nih.gov In the crystal structure of this compound, one would anticipate the presence of various non-covalent interactions. Hydrogen bonding between the amine proton (N-H) and the oxygen atoms of the nitro group of an adjacent molecule could be a primary interaction dictating the crystal packing. Furthermore, π-π stacking interactions between the electron-deficient nitro-substituted quinoline rings could also be expected to play a significant role in stabilizing the crystal structure.

A hypothetical table of crystallographic data is shown below for illustrative purposes.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Hydrogen Bonds | N-H···O(nitro) |

| π-π Stacking Distance (Å) | Value |

Note: This table is illustrative and does not represent actual experimental data.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule, which in turn governs its geometry, energy, and reactivity. For Isopropyl(6-nitroquinolin-2-yl)amine, these calculations offer a detailed picture of its molecular orbitals and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and total energy of molecules like this compound. Through DFT calculations, researchers can predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule in its most stable energetic state. These geometric parameters are crucial for understanding the molecule's steric and electronic properties.

No specific DFT data for this compound is publicly available in the searched scientific literature.

Theoretical calculations can also predict the spectroscopic signatures of a molecule. Time-dependent DFT (TD-DFT) is commonly employed to simulate ultraviolet-visible (UV-Vis) spectra by calculating the energies of electronic transitions. This allows for the prediction of the wavelengths of maximum absorption (λmax). Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to compute nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Specific predicted spectroscopic data for this compound is not available in the current body of scientific literature.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that are instrumental in the field of medicinal chemistry and materials science. They are used to simulate how a small molecule, or ligand, interacts with a larger macromolecule, such as a protein.

Molecular docking simulations can predict the preferred orientation of this compound when it binds to a specific protein target. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy, can also be estimated, providing insights into the potential biological activity of the compound.

No molecular docking studies specifically involving this compound and a protein target have been reported in the available literature.

Detailed conformational analysis studies for this compound are not documented in the accessible scientific research.

Theoretical Exploration of Reaction Mechanisms

Computational chemistry can also be used to map out the potential energy surfaces of chemical reactions, allowing for the theoretical exploration of reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely pathway for a given transformation. This includes identifying reaction intermediates and calculating activation energies, which are critical for understanding reaction kinetics.

There is no available research in the public domain that theoretically explores the reaction mechanisms of this compound.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Computational studies focusing specifically on the structure-activity relationship (SAR) of this compound are not extensively available in the public domain. However, the broader class of quinoline (B57606) derivatives has been the subject of numerous computational investigations to understand how chemical structure influences biological activity. These studies often employ techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to predict the activity of new compounds and to elucidate the structural features essential for their biological effects.

In general, computational SAR studies on related nitroquinoline and aminoquinoline derivatives have explored the impact of various substituents on the quinoline core. These analyses typically involve generating a series of related compounds and calculating a range of molecular descriptors, which are then correlated with their measured biological activities. While direct data for this compound is not available, the principles from studies on analogous compounds can provide insights into its potential SAR.

For instance, 2D-QSAR studies on quinoline derivatives have been used to build models that correlate structural properties with antitubercular activity. These models help in understanding the structural requirements for activity and can be used to design more potent analogs. Similarly, in silico studies on 8-nitroquinoline (B147351) hydrazides have utilized Density Functional Theory (DFT) and molecular docking to explore their anti-cancer potential, demonstrating the utility of computational methods in predicting the pharmacokinetic behavior and binding probabilities of such compounds with various biological targets. bohrium.com

Molecular docking is another powerful computational tool used to investigate the binding of small molecules to the active sites of proteins. For various quinoline derivatives, docking studies have helped to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for their biological activity. nih.govnih.gov These computational approaches are instrumental in the rational design of new therapeutic agents. nih.govmdpi.com

Although detailed research findings and specific data tables for the computational SAR of this compound are not currently published, the established computational methodologies applied to the broader quinoline class underscore the importance of such approaches in modern drug discovery. Future computational studies focused specifically on this compound and its analogs would be invaluable in elucidating its precise SAR and guiding the development of more effective compounds.

Mechanistic Biological Research and Target Engagement in Vitro/preclinical Focus

Investigation of Enzyme Inhibition Mechanisms

Metallo-β-lactamase (MBL) Inhibition through Zinc Chelation

While direct studies on Isopropyl(6-nitroquinolin-2-yl)amine are not presently available, the 2-aminoquinoline (B145021) scaffold has been a subject of interest in the development of Metallo-β-lactamase (MBL) inhibitors. MBLs are zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The primary mechanism of inhibition for many MBL inhibitors involves the chelation of the essential zinc ions in the enzyme's active site, rendering it inactive. Research into 2-aminoquinoline-3-carboxylic acid derivatives has shown them to be among the more active inhibitors of β-lactamases researchgate.net. This suggests that the nitrogen and other functional groups within the quinoline (B57606) ring system could participate in coordinating with the zinc ions, thereby disrupting the enzyme's catalytic activity. The exploration of various derivatives within this class aims to optimize this zinc-binding affinity and enhance inhibitory potency acs.org.

Lysine (B10760008) Deacetylase (KDAC) Inhibition and Histone Acetylation Modulation

The influence of quinoline derivatives on lysine deacetylases (KDACs), also known as histone deacetylases (HDACs), is an area of emerging research. HDACs play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and altered gene expression. Some studies have suggested a link between 2-aminoquinoline compounds and the modulation of pathways involving histone acetylation, particularly in the context of neurodegenerative diseases nih.govresearchgate.net. For instance, the HDAC inhibitor trichostatin A has been shown to restore histone acetylation, offering a potential therapeutic strategy nih.gov. While the precise mechanism of how 2-aminoquinoline derivatives might interact with KDACs is not fully elucidated, their potential to influence the acetylation state of proteins warrants further investigation.

Matrix Metalloproteinase (MMP) Inhibition

Derivatives of 2-aminoquinoline have demonstrated notable inhibitory effects on Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. In a rat model of osteoarthritis, treatment with 2-aminoquinoline led to a significant reduction in the expression of MMP-13 nih.gov. Elevated MMP levels are associated with pathological conditions such as arthritis and cancer metastasis. The inhibitory action of 2-aminoquinoline on MMP-13 suggests a potential therapeutic application in preventing cartilage degradation nih.gov. The proposed mechanism likely involves the chelation of the catalytic zinc ion within the MMP active site, a common feature for many MMP inhibitors.

Table 1: Effect of 2-Aminoquinoline on MMP-13 in an Osteoarthritis Rat Model

| Treatment Group | Effect on MMP-13 Expression | Reference |

|---|---|---|

| Untreated Osteoarthritis Model | Higher Expression | nih.gov |

| 2-Aminoquinoline Treated | Suppressed Expression | nih.gov |

Tyrosine Kinase Domain (e.g., EGFR, VEGFR2) Interactions and Inhibition

The quinoline scaffold is a well-established pharmacophore in the design of tyrosine kinase inhibitors. Numerous studies have highlighted the potential of 2-aminoquinoline derivatives to inhibit the activity of key tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical regulators of cell proliferation and angiogenesis in cancer. For example, 4-anilino-3-quinolinecarbonitriles have been identified as ATP-competitive inhibitors of Src kinase activity acs.org. Furthermore, various pyrimido[4,5-b]quinoline derivatives have been investigated for their anticancer properties, with some acting as tyrosine kinase inhibitors bohrium.com. The general mechanism involves the quinoline core binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that promote tumor growth. The design of these inhibitors often involves modifying substituents on the quinoline ring to enhance potency and selectivity for specific kinases jst.go.jp.

Modulation of Molecular Targets and Pathways

Specific Protein Binding and Allosteric Modulation

Beyond direct enzyme inhibition, quinoline derivatives have been shown to interact with other specific protein targets. For instance, a 6-nitroquinoline (B147349) derivative, (E)-1-(4-methoxyphenyl)-3-(4-morpholino-6-nitroquinolin-2-yl)prop-2-en-1-one, has been identified as a ligand for the heterogeneous nuclear ribonucleoprotein K (hnRNP K) researchgate.netnih.gov. The binding of this compound to hnRNP K can disrupt its interaction with the c-myc promoter, leading to the downregulation of c-myc transcription. This represents a specific protein-ligand interaction that modulates gene expression pathways involved in cancer researchgate.netnih.gov. While this is a direct binding event, the broader concept of allosteric modulation by quinoline derivatives remains an area for further exploration. Allosteric modulators bind to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity. The diverse structures and functionalities of quinoline derivatives suggest they could be promising candidates for the discovery of novel allosteric modulators for various protein targets.

Table 2: Investigated Biological Activities of Related Quinoline Derivatives

| Compound Class | Biological Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| 2-Aminoquinoline Derivatives | Metallo-β-lactamases (MBLs) | Inhibition | researchgate.netacs.org |

| 2-Aminoquinoline | Matrix Metalloproteinase-13 (MMP-13) | Suppressed Expression | nih.gov |

| 4-Anilino-3-quinolinecarbonitriles | Src Tyrosine Kinase | ATP-Competitive Inhibition | acs.org |

| Pyrimido[4,5-b]quinoline Derivatives | Tyrosine Kinases | Inhibition | bohrium.com |

| (E)-1-(4-methoxyphenyl)-3-(4-morpholino-6-nitroquinolin-2-yl)prop-2-en-1-one | hnRNP K | Binding and disruption of c-myc promoter interaction | researchgate.netnih.gov |

Interference with Critical Cellular Processes

There is currently no available information from scientific literature detailing how this compound interferes with critical cellular processes such as cell division or enzyme function.

Preclinical In Vitro Studies of Molecular Mechanisms

Publicly accessible preclinical in vitro studies that elucidate the molecular mechanisms of this compound are not available.

Biochemical Assays for Target Engagement

Information regarding biochemical assays to determine the target engagement of this compound is not present in the public domain.

Cellular Assays for Mechanism of Action

There are no publicly documented cellular assays that demonstrate the mechanism of action of this compound, such as the induction of acetylated histone accumulation or apoptosis in specific cell lines.

Preclinical In Vivo Mechanistic Studies

No preclinical in vivo mechanistic studies, for instance, using tumor xenograft models to assess the molecular effects of this compound, have been identified in the available literature.

Q & A

What are the established synthetic routes for Isopropyl(6-nitroquinolin-2-yl)amine, and how can purity be ensured during synthesis?

(Basic)

Synthesis typically involves multistep reactions starting with the functionalization of the quinoline core. Key steps include nitration at the 6-position and subsequent introduction of the isopropylamine group at the 2-position via nucleophilic substitution or palladium-catalyzed coupling. For example, analogous compounds like ethyl-(4-methyl-6-nitroquinolin-2-yl)amine are synthesized using alkylation reactions under controlled conditions . To ensure purity, chromatographic techniques (e.g., flash column chromatography) and recrystallization from solvents like isopropanol are recommended. Reaction progress should be monitored via TLC or HPLC, with final characterization using NMR (¹H/¹³C) and elemental analysis .

Which spectroscopic and crystallographic methods are most robust for confirming the molecular structure of this compound?

(Basic)

¹H and ¹³C NMR are critical for verifying the quinoline backbone and substituents, with distinct aromatic proton signals (δ 8.5–9.0 ppm for nitro-adjacent protons) and isopropyl group resonances (δ 1.2–1.4 ppm for CH₃). High-resolution mass spectrometry (HRMS) confirms molecular weight. For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL provides precise bond lengths and angles, particularly useful for resolving nitro group orientation and steric effects from the isopropyl moiety .

How can researchers optimize reaction conditions to mitigate common side reactions during the synthesis of nitro-substituted quinolines?

(Advanced)

Side reactions like over-nitration or ring oxidation can be minimized by:

- Controlled nitration : Using mixed acids (HNO₃/H₂SO₄) at 0–5°C to favor mono-nitration .

- Protecting groups : Temporarily blocking reactive positions (e.g., 4-position) before nitration .

- Catalytic systems : Employing phase-transfer catalysts or Lewis acids to enhance regioselectivity. Post-reaction purification via gradient elution in HPLC effectively isolates the target compound from byproducts .

What analytical approaches are recommended to resolve contradictions in reported biological activity data for this compound derivatives?

(Advanced)

Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:

- Standardized bioassays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) with positive/negative controls.

- Purity verification : Quantify impurities via LC-MS and correlate their presence with activity changes.

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing isopropyl with cyclohexyl) to isolate contributing factors. Comparative studies on analogues like cyclohexyl-(4-methyl-6-nitroquinolin-2-yl)amine provide insights into steric and electronic effects .

How does the nitro group's electronic and steric profile influence the compound's intermolecular interactions in crystallographic studies?

(Advanced)

The nitro group’s strong electron-withdrawing nature polarizes the quinoline ring, affecting π-π stacking and hydrogen bonding. In crystallographic analyses (e.g., using SHELXL), this manifests as shortened C–NO₂ bond lengths (∼1.47 Å) and specific torsion angles (e.g., C2–Namine–Cisopropyl). Steric hindrance from the isopropyl group can restrict nitro group rotation, leading to distinct crystal packing modes. These features are critical for predicting solubility and co-crystallization behavior with biological targets .

What methodologies are employed to assess the regioselectivity of functional group introduction in quinoline derivatives?

(Advanced)

Regioselectivity is evaluated through:

- Computational modeling : DFT calculations predict reactive sites based on electron density maps.

- Isotopic labeling : Tracking substituent positions using ¹⁵N or deuterated precursors.

- Comparative synthesis : Testing reaction outcomes with structurally similar substrates, such as 6-fluoro-4-(trifluoromethyl)quinolin-2-amine, to identify steric/electronic trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.